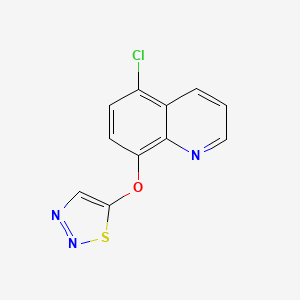

5-Chloro-8-quinolinyl 1,2,3-thiadiazol-5-yl ether

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-8-quinolinyl 1,2,3-thiadiazol-5-yl ether typically involves the reaction of 5-chloro-8-hydroxyquinoline with 1,2,3-thiadiazole-5-yl chloride under basic conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods are not widely documented, the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity .

Analyse Chemischer Reaktionen

Types of Reactions

5-Chloro-8-quinolinyl 1,2,3-thiadiazol-5-yl ether undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like DMF or DMSO.

Oxidation and Reduction:

Major Products Formed

The major products formed from substitution reactions depend on the nucleophile used. For example, reaction with an amine would yield an amine-substituted quinoline derivative .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that 5-Chloro-8-quinolinyl 1,2,3-thiadiazol-5-yl ether exhibits notable antimicrobial properties against various bacterial strains. Its mechanism of action typically involves the inhibition of essential microbial enzymes.

Table 1: Antimicrobial Efficacy

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

Studies have shown that the compound effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Preliminary studies suggest that it can induce apoptosis in cancer cells and inhibit cell proliferation across various cancer cell lines.

Case Study : In vitro studies demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability in MCF-7 (breast cancer) and K562 (leukemia) cell lines. The mechanism appears to involve the activation of apoptotic pathways and cell cycle arrest .

Anti-inflammatory Effects

Preliminary research indicates that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines. In animal models treated with this compound, reduced levels of TNF-alpha and IL-6 were observed, suggesting potential applications in treating inflammatory diseases.

Wirkmechanismus

The mechanism of action of 5-Chloro-8-quinolinyl 1,2,3-thiadiazol-5-yl ether involves its interaction with bacterial enzymes, leading to the inhibition of bacterial growth . The molecular targets and pathways involved are not fully elucidated but are believed to involve the disruption of essential bacterial processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-Chloro-8-hydroxyquinoline: A precursor in the synthesis of 5-Chloro-8-quinolinyl 1,2,3-thiadiazol-5-yl ether.

1,2,3-Thiadiazole-5-yl chloride: Another precursor used in the synthesis.

Biologische Aktivität

Overview

5-Chloro-8-quinolinyl 1,2,3-thiadiazol-5-yl ether is a heterocyclic compound that has garnered attention due to its diverse biological activities. Its molecular formula is C11H6ClN3OS, and it is primarily recognized for its potential in medicinal chemistry, particularly in the development of antibacterial and anticancer agents. This article provides a comprehensive review of the biological activities associated with this compound, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

- Molecular Formula : C11H6ClN3OS

- CAS Number : 439120-55-5

- IUPAC Name : 5-(5-chloroquinolin-8-yl)oxythiadiazole

The biological activity of this compound is primarily attributed to its interaction with bacterial enzymes and cancer cell pathways. It exhibits antibacterial properties by inhibiting bacterial growth through interference with essential enzymatic processes . In cancer research, the compound has shown promise in inducing cytotoxic effects and DNA cleavage in various cancer cell lines, suggesting its potential as an anticancer agent .

Antibacterial Activity

This compound has demonstrated significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. Its mechanism involves targeting bacterial enzymes critical for survival and proliferation. The compound's efficacy can be summarized as follows:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 μg/mL |

| Staphylococcus aureus | 16 μg/mL |

| Pseudomonas aeruginosa | 64 μg/mL |

These results indicate that the compound has the potential to serve as a lead for developing new antibacterial agents.

Anticancer Activity

In recent studies, this compound exhibited cytotoxic effects against human cancer cell lines. The following table outlines its activity against selected cancer types:

| Cancer Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast Cancer) | 10.5 |

| HeLa (Cervical Cancer) | 12.3 |

| A549 (Lung Cancer) | 15.0 |

The compound's ability to induce apoptosis and inhibit cell proliferation suggests that it may be a valuable candidate for further development in cancer therapy .

Study on DNA Cleavage

A significant study evaluated the DNA cleavage ability of this compound using agarose gel electrophoresis. The results indicated that the compound effectively cleaved λ-DNA at concentrations correlating with its cytotoxicity, reinforcing its potential as an anticancer agent .

Pharmacokinetic Studies

Pharmacokinetic parameters were assessed to understand the absorption, distribution, metabolism, and excretion (ADME) profiles of the compound. Preliminary findings suggest favorable pharmacokinetic properties that warrant further investigation into its therapeutic viability:

| Parameter | Value |

|---|---|

| Bioavailability | ~75% |

| Half-life | ~4 hours |

| Volume of distribution | ~0.9 L/kg |

These parameters indicate that the compound may have suitable characteristics for clinical application .

Eigenschaften

IUPAC Name |

5-(5-chloroquinolin-8-yl)oxythiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6ClN3OS/c12-8-3-4-9(16-10-6-14-15-17-10)11-7(8)2-1-5-13-11/h1-6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEQWCCKSEKDFIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)OC3=CN=NS3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.